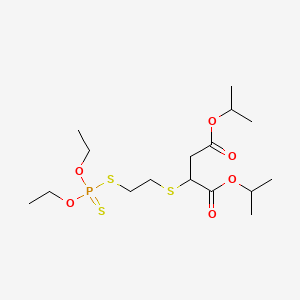
Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester is a complex organic compound with a unique structure that includes both phosphinothioyl and thioether functionalities
Preparation Methods
The synthesis of Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester involves multiple steps. One common method includes the esterification of butanedioic acid with diethoxyphosphinothioyl thioethyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphinothioyl group, where nucleophiles like amines or alcohols replace the ethoxy groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Medicine: Research is ongoing into its use as a prodrug, where it can be metabolized into active pharmacological agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar compounds include:
Diethyl succinate: A simpler ester of butanedioic acid, used primarily as a solvent and intermediate in organic synthesis.
Dimethyl succinate: Another ester of butanedioic acid, with applications in the production of biodegradable plastics.
Succinic acid: The parent compound, used in the food and beverage industry as an acidity regulator and in the production of polymers.
Properties
CAS No. |
63234-02-6 |
|---|---|
Molecular Formula |
C16H31O6PS3 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
dipropan-2-yl 2-(2-diethoxyphosphinothioylsulfanylethylsulfanyl)butanedioate |
InChI |
InChI=1S/C16H31O6PS3/c1-7-19-23(24,20-8-2)26-10-9-25-14(16(18)22-13(5)6)11-15(17)21-12(3)4/h12-14H,7-11H2,1-6H3 |
InChI Key |
QDKOCDCBTWVMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCCSC(CC(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















